molecular formula C10H11ClN2O2 B596764 Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1257849-26-5

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B596764
CAS No.: 1257849-26-5
M. Wt: 226.66
InChI Key: DKBXSZXCQBIZDE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base, followed by cyclization with a chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group make it a versatile intermediate for further functionalization and derivatization .

Biological Activity

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS No. 1257849-26-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 226.66 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : Approximately 368.7 °C at 760 mmHg

These properties suggest that the compound may have suitable characteristics for various biological applications.

Antiinflammatory Properties

This compound is hypothesized to exhibit anti-inflammatory activity. Compounds in the imidazopyridine class have been studied for their ability to inhibit enzymes such as lipoxygenase (LOX), which plays a critical role in the biosynthesis of pro-inflammatory mediators like leukotrienes.

A study on related compounds demonstrated that modifications in the imidazopyridine structure could lead to significant inhibition of LOX activity, suggesting that similar modifications in this compound could yield comparable effects .

Antimicrobial Activity

The biological activity of heterocyclic compounds often extends to antimicrobial effects. While specific studies on this compound are scarce, related compounds have shown efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Inhibition of Lipoxygenase Activity

In a comparative analysis involving various imidazopyridine derivatives, it was found that certain structural modifications led to enhanced inhibition of lipoxygenase with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further investigation in inflammatory models .

CompoundIC50 (μM)Mechanism
Compound A0.7LOX Inhibition
Compound B0.23LOX Inhibition
This compoundTBDTBD

Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of imidazopyridines highlighted their effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound is lacking, its structural analogs exhibited minimum inhibitory concentrations (MIC) that warrant further exploration .

Properties

IUPAC Name

ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXSZXCQBIZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745223
Record name Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257849-26-5
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-chloro-1,8a-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257849-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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